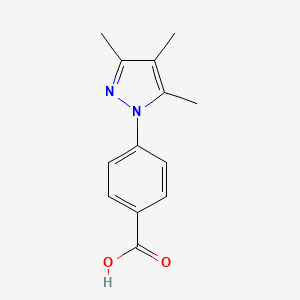

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known as "4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid" . This compound is used for scientific research and is not intended for other uses .

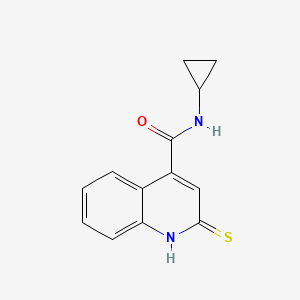

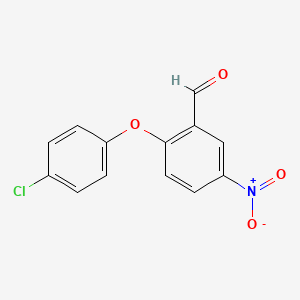

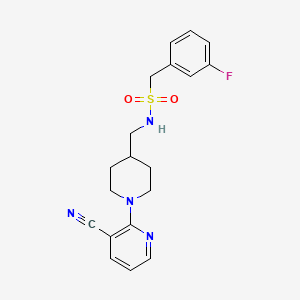

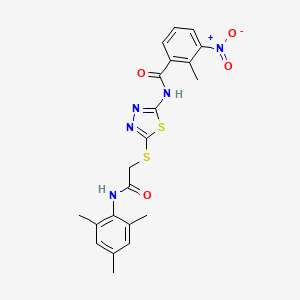

Molecular Structure Analysis

The molecular structure of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” consists of a benzene ring attached to a pyrazole ring via a carboxylic acid group . The pyrazole ring is substituted with three methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” include a melting point of 126 °C, a predicted boiling point of 420.8±45.0 °C, and a predicted density of 1.262±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.11±0.10 .Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For instance, compound 13, which is a derivative of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid”, has shown a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Biological Activities on Rainbow Trout Alevins

A newly synthesized pyrazoline derivative of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss . Pyrazoles are known for their confirmed biological as well as pharmacological activities .

Antioxidant Activities

Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their antioxidant activities . These compounds have been linked to the reduction of reactive oxygen species (ROS), which are associated with cellular damage .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It has been reported that reduced activity of AchE affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their effects on AchE .

Potential Binding to Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a molecular target for clinically used azole-antifungals . Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their potential ability to bind to CYP51 .

Propiedades

IUPAC Name |

4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-11(5-7-12)13(16)17/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBADHEIPBRJUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)

![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)

![7-[(4-Fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2458437.png)

![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)

![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)